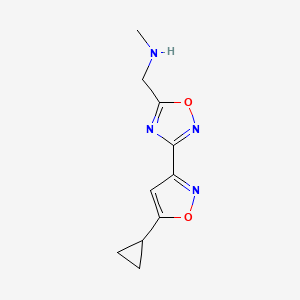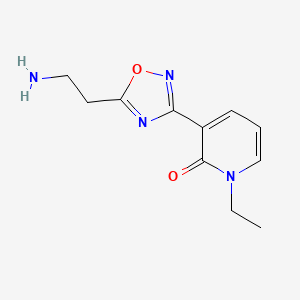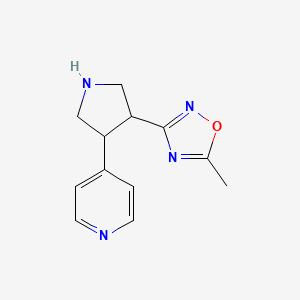
Ácido 2-(3-(2-bromofenil)-1H-1,2,4-triazol-5-il)acético
Descripción general
Descripción
2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound. It is a derivative of bromophenylacetic acid, which is almost white to light beige crystals or powder . It has been used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several stages. The starting material is often theophylline . Through a number of stages, 5-(2-bromphenyl)-4-amino-4H-1,2,4-triazole-3-thion is obtained. By the reaction of neutralization, the salts with organic and inorganic bases are obtained .Molecular Structure Analysis
The molecular structure of this compound is complex. In the crystal, two pairs of O-H⋯O hydrogen bonds connect the molecules into inversion dimers. In addition, weak C-H⋯F hydrogen bonds link the dimers into a two-dimensional network parallel to (10-4) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can be used as an inhibitor of mammalian collagenase and elastase . It can also react with triethylamine to form polymandelide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 215.04 g/mol . It is almost white to light beige crystals or powder .Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto contiene un grupo bromofenilo, que es un intermedio significativo en la síntesis orgánica . La reacción de bromación de los compuestos carbonílicos es un aspecto crucial de la química orgánica . Los productos α-bromados derivados de la bromoacetofenona son intermedios significativos en la síntesis orgánica y encuentran amplias aplicaciones en la producción de productos farmacéuticos, pesticidas y otros productos químicos .
Enseñanza experimental
La reacción de α-bromación de compuestos carbonílicos, como la que está presente en este compuesto, es un tema importante en el campo de la química orgánica . Esta reacción se puede utilizar en la enseñanza experimental para ayudar a los estudiantes a comprender los principios de las reacciones orgánicas .
Productos farmacéuticos
Los derivados del ácido fenilacético, como el compuesto en cuestión, se utilizan a menudo en la producción de productos farmacéuticos . Las propiedades únicas y las reacciones químicas del ácido fenilacético lo convierten en una herramienta valiosa en la producción de fármacos .
Polimerización
El ácido fenilacético y sus derivados se pueden utilizar en la polimerización . Su capacidad para formar varios derivados los convierte en herramientas valiosas en la creación de materiales funcionales .
Síntesis de 8-metoxitetralona
El ácido 2-bromofenilacético se ha utilizado como reactivo de partida en la síntesis de 8-metoxitetralona .
Preparación de 2-oxopiperazinas di- y trisustituidas
Este compuesto también se ha utilizado en la preparación de 2-oxopiperazinas di- y trisustituidas en un soporte sólido .
Safety and Hazards
This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGJDSFKIGISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
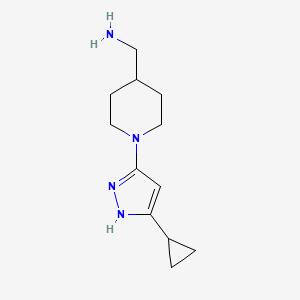
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)

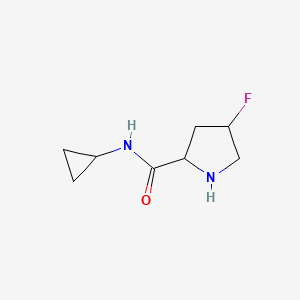

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
